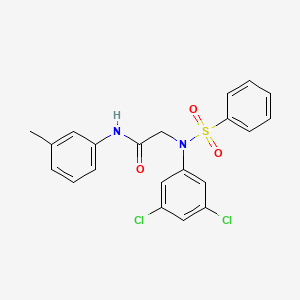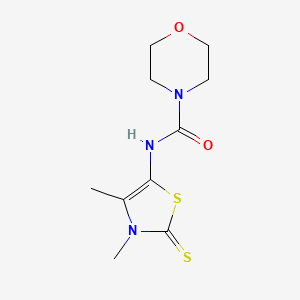
N~2~-(3,5-dichlorophenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3,5-dichlorophenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DCPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPG belongs to the class of glycine site NMDA receptor antagonists and has been found to have a wide range of effects on the central nervous system.
Mechanism of Action
N~2~-(3,5-dichlorophenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a glycine site NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor by binding to the glycine site. This leads to a decrease in the influx of calcium ions into the cell, which can prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
This compound has been found to have a range of effects on the central nervous system. It can modulate synaptic plasticity, improve learning and memory, and reduce oxidative stress. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N~2~-(3,5-dichlorophenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is relatively stable and can be easily synthesized in large quantities. It has also been extensively studied, and its effects on the central nervous system are well understood. However, this compound has limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, it has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Future Directions
There are several future directions for research on N~2~-(3,5-dichlorophenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential use in the treatment of traumatic brain injury. This compound has been found to have neuroprotective effects in animal models of traumatic brain injury, and further research is needed to determine its efficacy in human clinical trials. Another area of interest is its potential use in the treatment of drug addiction. This compound has been found to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential therapeutic applications in humans. Finally, this compound's effects on synaptic plasticity and learning and memory make it a potential therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to determine its efficacy in these diseases.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders. Its mechanism of action as a glycine site NMDA receptor antagonist has been extensively studied, and its effects on the central nervous system are well understood. While it has several advantages for lab experiments, it also has limitations, and further research is needed to determine its efficacy in human clinical trials.
Synthesis Methods
N~2~-(3,5-dichlorophenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized through a multi-step process that involves the reaction of 3,5-dichloroaniline, 3-methylbenzylamine, and phenylsulfonyl chloride in the presence of a base. The resulting product is then treated with N,N-dimethylglycine methyl ester hydrochloride to obtain this compound.
Scientific Research Applications
N~2~-(3,5-dichlorophenyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to have neuroprotective effects and can improve cognitive function in animal models of these diseases.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-15-6-5-7-18(10-15)24-21(26)14-25(19-12-16(22)11-17(23)13-19)29(27,28)20-8-3-2-4-9-20/h2-13H,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXCRAYOFGWPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(diethylamino)-3-(2-methoxy-5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6030427.png)
![1-(5-methoxy-2-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6030437.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B6030447.png)
![6-cyclohexyl-3-(2-thienyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B6030459.png)
![5-[(5-chloro-2-methoxybenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B6030462.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide](/img/structure/B6030466.png)
![ethyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6030473.png)
![N-(4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B6030482.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6030490.png)
![4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6030498.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6030508.png)
![N-methyl-4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B6030517.png)
![N-{4-[(2-chlorobenzoyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B6030522.png)